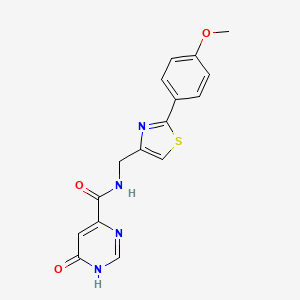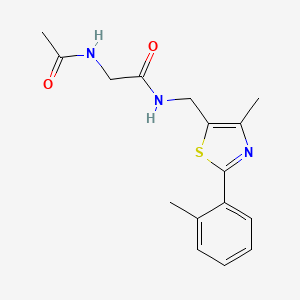
6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a hydroxy group and a carboxamide group. Additionally, it contains a thiazole ring substituted with a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They are known to interact with various targets inducing effects such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mode of Action
For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
The biological activity of thiazole derivatives can be significantly affected by the substituents on the thiazole ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiazole ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with α-haloketones under basic conditions to form the thiazole ring.
Attachment of the thiazole ring to the pyrimidine ring: The thiazole derivative is then reacted with a pyrimidine derivative that has a leaving group at the 4-position, such as a halide, under nucleophilic substitution conditions.
Introduction of the hydroxy group: The hydroxy group can be introduced via selective hydroxylation of the pyrimidine ring.
Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative on the pyrimidine ring to the carboxamide group using an amine under amide bond formation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Conversion of the carboxamide group to an amine.
Substitution: Replacement of the methoxy group with other functional groups, leading to a variety of substituted derivatives.
科学的研究の応用
6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of dyes and other industrial chemicals.
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and various thiazole-based drugs.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as cytosine, thymine, and various pyrimidine-based pharmaceuticals.
Uniqueness
6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide is unique due to its combination of a thiazole ring and a pyrimidine ring, along with specific functional groups that confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit a range of biological activities that may not be observed in simpler thiazole or pyrimidine derivatives.
特性
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-4-2-10(3-5-12)16-20-11(8-24-16)7-17-15(22)13-6-14(21)19-9-18-13/h2-6,8-9H,7H2,1H3,(H,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRCBMKZNCQBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2862184.png)
![3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B2862185.png)

![2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2862189.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2862190.png)
![N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide](/img/structure/B2862191.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2862192.png)

![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2862196.png)
![2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2862198.png)
![5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2862201.png)

